[4-(Methylamino)cyclohexyl]methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(methylamino)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-8-4-2-7(6-10)3-5-8/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQLUMZKNADAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260831-73-9 | |
| Record name | [4-(methylamino)cyclohexyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties of [4-(Methylamino)cyclohexyl]methanol
An In-depth Technical Guide to the Chemical Properties of [4-(Methylamino)cyclohexyl]methanol
Abstract: this compound is a bifunctional organic compound featuring a secondary amine and a primary alcohol on a cyclohexane scaffold. This unique arrangement makes it a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] Its stereochemistry significantly influences biological activity, with the trans-isomer often being crucial for optimal molecular interactions in drug candidates.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity, and applications, with a focus on its role as a key intermediate in the synthesis of pharmacologically active molecules, such as Janus Kinase (JAK) inhibitors.[3]
Molecular Structure and Stereochemistry
This compound (Molecular Formula: C₈H₁₇NO, Molecular Weight: 143.23 g/mol ) possesses a cyclohexane ring substituted with a methylamino group and a hydroxymethyl group at the 1 and 4 positions.[1][4] This substitution gives rise to cis and trans stereoisomers, which have distinct spatial arrangements and, consequently, different biological and physical properties.
The stereochemical configuration is a critical determinant of the molecule's utility in drug design. For interactions with specific biological targets like enzymes or receptors, the rigid and well-defined spatial orientation of the functional groups in the trans isomer is often preferred to achieve higher binding affinity and selectivity.[1]
Caption: Cis and trans isomers of this compound.
Physicochemical and Computed Properties
The physicochemical properties of a compound are fundamental to its application in synthesis and drug formulation. While extensive experimental data for this compound is not widely published, a combination of data from chemical suppliers and computational models provides valuable insights.
| Property | Value | Source |
| Identifier | ||
| CAS Number | 400898-77-3 | [1][4][5][6] |
| IUPAC Name | This compound | [1][4] |
| Molecular Formula | C₈H₁₇NO | [1][4][5] |
| Molecular Weight | 143.23 g/mol | [1][4][5] |
| SMILES | CNC1CCC(CC1)CO | [1][4] |
| InChIKey | KSQLUMZKNADAFH-UHFFFAOYSA-N | [1][4] |
| Computed Data | ||
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [5] |
| logP | 0.7569 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 2 | [5] |
| Physical Data | ||
| Storage Conditions | Sealed in dry, 2-8°C | [5][7] |
Synthesis and Purification
The synthesis of this compound is critical for its availability as a research chemical and pharmaceutical intermediate. One common and effective approach involves a two-step reductive amination process starting from a commercially available cyclohexanone derivative.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination
This protocol outlines the synthesis of trans-[4-(Methylamino)cyclohexyl]methanol, adapted from general procedures described for its synthesis.[1][3] The causality behind this choice of reaction is its high efficiency and control over the formation of the secondary amine.
Materials:
-
4-Oxocyclohexane-1-carboxylic acid
-
Methylamine (solution in THF or ethanol)
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting cyclohexanone derivative in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylamine. The choice of an amine solution in an organic solvent prevents the introduction of water, which can interfere with the subsequent reduction step.
-
Allow the reaction to stir at room temperature for 2-4 hours to ensure complete formation of the intermediate imine.
-
Reduction: Cool the reaction mixture back to 0°C. Add the reducing agent (e.g., sodium borohydride) portion-wise. The portion-wise addition is a critical safety and control measure to manage the exothermic reaction. For reduction of both the imine and the carboxylic acid, a stronger reducing agent like LiAlH₄ would be necessary.[3]
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up and Extraction: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of NaOH to adjust the pH to basic (>10).
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product. The purity should be validated by NMR and GC-MS.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its two functional groups: the primary alcohol and the secondary amine.
-
Alcohol Reactivity: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid using common oxidizing agents like potassium permanganate or chromium trioxide.[1] It can also be converted to a leaving group (e.g., a mesylate or tosylate) for subsequent nucleophilic substitution reactions, a key step in its use as a pharmaceutical intermediate.[3]
-
Amine Reactivity: The secondary amine is nucleophilic and can react with electrophiles, such as acyl chlorides or alkyl halides, to form amides or tertiary amines, respectively.
Caption: Oxidation of the primary alcohol functional group.
Stability and Storage: The compound is generally stable under standard conditions. For long-term storage, it should be kept in a tightly sealed container, in a dry and cool place (recommended 2-8°C), to prevent degradation from moisture and atmospheric CO₂.[5][7]
Applications in Medicinal Chemistry
This compound is a valuable scaffold in drug discovery. Its rigid cyclohexane core presents the amine and alcohol functionalities in a defined three-dimensional orientation, which is advantageous for designing ligands with high specificity for their biological targets.
A significant application is its use as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[3] JAK inhibitors are a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and inflammatory conditions.[3] In the synthesis described in patent literature, the trans-isomer is reacted with a heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, where the methylamino group acts as a nucleophile.[3] The hydroxymethyl group is then further functionalized in subsequent steps.
Caption: Logical flow of using the compound as a building block for JAK inhibitors.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[4]
-
Hazards:
Handling Recommendations:
-
Personal Protective Equipment (PPE): Handle with gloves, protective clothing, and chemical safety goggles.[8] Ensure proper glove removal technique to avoid skin contact.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[9]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[8] If inhaled, move the person to fresh air.[8]
The toxicological properties of this specific compound have not been thoroughly investigated.[8] Therefore, it should be handled with the care afforded to all research chemicals of unknown toxicity.
Conclusion
This compound is a structurally important and versatile chemical intermediate. Its bifunctional nature, combined with the stereochemical options afforded by the cyclohexane ring, makes it a powerful tool for medicinal chemists. The well-defined synthesis and clear reactivity patterns allow for its strategic incorporation into complex molecules, most notably in the development of targeted therapeutics like JAK inhibitors. A thorough understanding of its properties, handling requirements, and synthetic utility is essential for researchers and drug development professionals seeking to leverage this compound in their work.
References
-
PubChem. * (4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612*. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. CAS No : 400898-77-3 | Product Name : trans-(4-Methylaminocyclohexyl)methanol. Available at: [Link]
- Capot Chemical Co., Ltd. (2024, September 13). Material Safety Data Sheet. Available as a general reference for handling similar chemical structures.
- Fisher Scientific. (2009, September 22). Safety Data Sheet. Available as a general reference for handling similar chemical structures.
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet. Available as a general reference for handling similar chemical structures.
- TCI Chemicals. (2025, April 30). Safety Data Sheet. Available as a general reference for handling similar chemical structures.
- Google Patents. (2010, February 25). WO 2010/020905 A1.
-
PubChem. 4-Methylcyclohexanemethanol | C8H16O | CID 118193. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
Sources
- 1. Buy this compound | 400898-77-3 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. (4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. trans-[4-(methylamino)cyclohexyl]methanol 95% | CAS: 400898-77-3 | AChemBlock [achemblock.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
[4-(Methylamino)cyclohexyl]methanol molecular structure and formula
An In-Depth Technical Guide to [4-(Methylamino)cyclohexyl]methanol
Abstract
This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound with significant potential in pharmaceutical and chemical synthesis. The document elucidates its molecular structure, stereoisomerism, and key physicochemical properties. Detailed synthetic protocols, spectroscopic data, and safety considerations are presented. Furthermore, this guide explores the compound's emerging applications in drug development, particularly focusing on its role as a versatile building block and its interactions with biological systems. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction
This compound is an organic molecule that has garnered interest within the scientific community due to its unique structural attributes. It incorporates a cyclohexane ring substituted with both a methylamino group and a hydroxymethyl group. This combination of a secondary amine and a primary alcohol bestows upon it a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active agents.[1] Its potential applications span various domains of chemistry and biology, from serving as a precursor in organic synthesis to being investigated for its own therapeutic properties.[1]
Molecular Structure and Chemical Formula
The fundamental characteristics of this compound are summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C₈H₁₇NO | [2][3][4] |
| Molecular Weight | 143.23 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 400898-77-3 | [1][2][3] |
| Canonical SMILES | CNC1CCC(CC1)CO | [1][2] |
| InChI Key | KSQLUMZKNADAFH-UHFFFAOYSA-N | [1][2] |
Structural Representation
The two-dimensional structure of this compound is depicted below.
Caption: General Synthesis Workflow
Detailed Experimental Protocol (Illustrative)
Objective: To synthesize trans-[4-(methylamino)cyclohexyl]methanol.
Materials:
-
4-Oxocyclohexanecarboxylic acid
-
Methylamine solution
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Step 1: Imine Formation. In a round-bottom flask, dissolve 4-oxocyclohexanecarboxylic acid in methanol. Cool the solution in an ice bath.
-
Slowly add an aqueous solution of methylamine to the cooled solution while stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours to ensure complete formation of the imine intermediate.
-
Step 2: Reduction. Cool the reaction mixture again in an ice bath.
-
Carefully add sodium borohydride in small portions to the stirring solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up and Purification. Quench the reaction by the slow addition of water.
-
Acidify the mixture with hydrochloric acid and then basify with sodium hydroxide to a pH of >10.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or distillation to isolate the trans isomer.
Note: The stereoselectivity of the reduction step can be influenced by the choice of reducing agent and reaction conditions. For instance, catalytic hydrogenation using specific catalysts like ruthenium can achieve high trans selectivity. [1]
Physicochemical Properties and Spectroscopic Data
The physical and chemical properties of this compound are crucial for its handling, storage, and application.
| Property | Value |
| Topological Polar Surface Area | 32.26 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
| LogP | 0.7569 |
Data sourced from ChemScene and PubChem. [2][4] Spectroscopic Data: While detailed spectra are not provided here, researchers can expect characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy corresponding to the methylamino, hydroxymethyl, and cyclohexyl moieties. For example, in ¹H NMR, one would expect to see signals for the N-methyl protons, the methylene protons of the hydroxymethyl group, and the methine and methylene protons of the cyclohexane ring.
Applications in Drug Development
The unique bifunctional nature of this compound makes it an attractive scaffold in drug discovery.
As a Building Block
This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups. The secondary amine is a key site for further derivatization, allowing for the introduction of various substituents to modulate pharmacological activity.
For instance, derivatives of this compound have been incorporated into molecules targeting Janus Kinase (JAK) inhibitors, which are implicated in various inflammatory and autoimmune diseases. [5]Furthermore, related cyclohexylamine structures have been utilized in the development of potent and selective CDK9 kinase inhibitors for cancer therapy. [6]
Potential Pharmacological Activity
The presence of both a hydrogen bond donor (amine and hydroxyl) and a hydrogen bond acceptor (amine and hydroxyl) allows for multiple points of interaction with biological targets such as enzymes and receptors. [1]Preliminary studies suggest that the compound itself may interact with specific receptors or enzymes, though the exact mechanisms are still under investigation. [1]The stereochemistry, particularly the trans configuration, is often crucial for optimal receptor binding and biological activity. [1]
Safety and Handling
This compound is classified as a chemical that requires careful handling.
-
Hazards: It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation. [2]* Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. [7][8]Work should be conducted in a well-ventilated area or a fume hood. [7]* Storage: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. [9] Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before use. [7][8]
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and potential applications in medicinal chemistry and organic synthesis. Its stereoisomeric forms, particularly the trans isomer, offer distinct properties that can be leveraged in the design of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists working with this valuable chemical entity.
References
-
PubChem. (n.d.). (4-(Methylamino)cyclohexyl)methanol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 400898-77-3 | Product Name : trans-(4-Methylaminocyclohexyl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]
- Google Patents. (2010). WO 2010/020905 A1.
-
Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). cis-4-(Isopropyl)cyclohexanemethanol. Retrieved from [Link]
-
ResearchGate. (2015). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. Retrieved from [Link]
-
PubMed. (2018). Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor. Retrieved from [Link]
Sources
- 1. Buy this compound | 400898-77-3 [smolecule.com]
- 2. (4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-[4-(methylamino)cyclohexyl]methanol 95% | CAS: 400898-77-3 | AChemBlock [achemblock.com]
- 4. chemscene.com [chemscene.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 400898-77-3|trans-(4-(Methylamino)cyclohexyl)methanol|BLD Pharm [bldpharm.com]
Solubility of [4-(Methylamino)cyclohexyl]methanol in organic solvents
Technical Whitepaper: Solubility Profiling & Solvent Selection for [4-(Methylamino)cyclohexyl]methanol
Executive Summary
This technical guide provides a comprehensive solubility profile and solvent selection framework for This compound (CAS: 400898-77-3 for trans; generic structure often cited in kinase inhibitor synthesis).[1]
Critical Distinction: Researchers must distinguish this compound from 4-methylcyclohexylmethanol (MCHM), the industrial frothing agent involved in the 2014 Elk River spill.[1] While structurally similar, the presence of the secondary amine in this compound drastically alters its polarity, LogP, and pH-dependent solubility behavior compared to the alkyl-only MCHM.[1]
This guide addresses the amphiphilic nature of the molecule—possessing both a polar amine/alcohol motif and a lipophilic cyclohexane core—and provides protocols for solubility determination, recrystallization, and extraction.
Part 1: Physicochemical Profile & Solubility Logic[1][2]
To predict solubility behavior without empirical data for every solvent, we must analyze the molecular descriptors. The molecule acts as a bifunctional building block (secondary amine + primary alcohol).[1]
| Property | Value (Approx.) | Solubility Implication |
| Molecular Weight | 143.23 g/mol | Low MW favors solubility in small-molecule solvents.[1] |
| LogP (Predicted) | ~0.76 | Moderately Polar. Unlike lipophilic cyclohexanes (LogP > 2), this molecule partitions significantly into water and polar organic solvents.[1] |
| pKa (Base) | ~10.5 (Amine) | pH-Switchable. Exists as a cation at pH < 8; neutral free base at pH > 11.[1] |
| H-Bond Donors | 2 (-OH, -NH) | Strong affinity for protic solvents (MeOH, Water).[1] |
| Stereochemistry | cis / trans | Packing Rule: The trans-isomer (diequatorial) typically exhibits higher lattice energy (higher MP, lower solubility) than the cis-isomer.[1] |
The Solubility Landscape
Based on the calculated LogP and functional group analysis, the solubility profile is categorized below.
Table 1: Predicted Solubility Classes (Free Base Form)
| Solvent Class | Representative Solvents | Solubility Prediction | Operational Note |
| Polar Protic | Water, Methanol, Ethanol | High | Excellent for synthesis reactions; poor for crystallization unless cooled significantly.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Ideal solvent for extraction from aqueous basic media.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | High | Used for high-temp coupling reactions (e.g., S_NAr).[1] Difficult to remove; requires aqueous workup.[1] |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate to High | Good general-purpose solvents.[1] THF is often used for the reduction step (Ester |
| Esters | Ethyl Acetate, IPM | Moderate | Key Solvent. Solubility is temperature-dependent, making it ideal for recrystallization.[1] |
| Alkanes | Hexane, Heptane, Cyclohexane | Low / Insoluble | Anti-solvent. Use to crash out the product from DCM or Ethyl Acetate solutions.[1] |
Part 2: Experimental Protocols
As exact quantitative data varies by crystal form and purity, you must validate solubility in your specific lot.[1] Use these self-validating protocols.
Protocol A: Gravimetric Solubility Screen (Step-by-Step)
Objective: Determine saturation limit (
-
Preparation: Weigh 100 mg of this compound into a 4 mL clear glass vial.
-
Addition: Add solvent in 100
L aliquots at 25°C. -
Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.[1]
-
Observation:
-
Heating Cycle: If insoluble at 2 mL (<50 mg/mL), heat to boiling point (or 60°C).
-
Quantification (Optional): Filter the saturated supernatant, evaporate a known volume, and weigh the residue to calculate exact mg/mL.
Protocol B: pH-Swing Extraction Logic
Because the molecule has a basic amine (pKa ~10.5), its solubility can be toggled.[1]
-
Acidic Phase (pH < 4): Molecule is protonated (
).[1] Highly water-soluble; insoluble in DCM/Hexane.[1] -
Basic Phase (pH > 12): Molecule is neutral (
).[1] Partitions into organic solvents (DCM, EtOAc).[1]
Workflow:
-
Dissolve crude mixture in dilute HCl (pH 2).
-
Wash with EtOAc (removes non-basic impurities).[1] Discard organic layer.[1]
-
Basify aqueous layer with NaOH to pH 12.[1]
-
Extract with DCM or EtOAc (
).[1] -
Dry organic layer (
) and concentrate.[1]
Part 3: Visualization & Workflows
Diagram 1: Solvent Selection Decision Matrix
This flowchart guides the researcher in selecting the correct solvent based on the operational goal (Reaction vs. Purification).[1]
Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).
Diagram 2: Cis/Trans Isomer Separation Logic
The trans-isomer is often the desired pharmacophore.[1] Separation is achieved via solubility differences.[1]
Caption: Thermodynamic solubility exploitation for enriching the trans-isomer via crystallization.[1]
References
-
PubChem. (2025).[1] Compound Summary: this compound (CAS 400898-77-3).[1][4][5][6][7] National Library of Medicine.[1] [Link][1]
-
Blumenkopf, T. A., et al. (2010).[1] Pyrrolo[2,3-d]pyrimidine compounds.[1][2][3][8][9] U.S. Patent No.[1][10] 8,633,206.[1] Washington, DC: U.S. Patent and Trademark Office.[1] (Describes synthesis and solvent usage for JAK inhibitors utilizing this intermediate).
-
Dietrich, A. M., et al. (2015).[1][2] Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol.[1][2][3] (Provides comparative physicochemical data for the structural analog MCHM to establish baseline cyclohexane-methanol behavior). Environmental Science & Technology. [Link][1]
Sources
- 1. (4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. trans-[4-(methylamino)cyclohexyl]methanol 95% | CAS: 400898-77-3 | AChemBlock [achemblock.com]
- 5. chemscene.com [chemscene.com]
- 6. Buy this compound | 400898-77-3 [smolecule.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Process for the preparation of trans-4-aminocyclohexanol - Patent EP-0909753-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
[4-(Methylamino)cyclohexyl]methanol CAS number and identifiers
High-Value Intermediate for Kinase Inhibitor & GPCR Ligand Synthesis [1][2]
Executive Summary & Chemical Identity[1][2]
[4-(Methylamino)cyclohexyl]methanol is a bifunctional aliphatic building block characterized by a cyclohexane ring substituted with a primary alcohol and a secondary methylamine at the 1 and 4 positions.[1][2] It serves as a critical pharmacophore spacer in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors and GPCR ligands.[1][2]
The compound exists as cis and trans geometric isomers.[1][2] The trans-isomer is the predominant scaffold in drug discovery due to its ability to maintain a thermodynamically stable diequatorial conformation, providing a rigid linear vector between the hydrogen-bond donating amine and the alcohol handle.[1][2]
Identification Matrix[1][2][3]
| Identifier Type | Data |
| Chemical Name | This compound |
| Key Isomer | Trans-isomer (Preferred for Pharma) |
| CAS Number (Trans) | 400898-77-3 |
| CAS Number (Cis) | 2092685-93-1 |
| CAS Number (Unspecified) | 1260831-73-9 |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| SMILES (Trans) | CN[C@H]1CCCO |
| InChI Key | KSQLUMZKNADAFH-UHFFFAOYSA-N |
Stereochemical Analysis & Structural Logic
In the design of bioactive molecules, the cyclohexane ring acts as a spacer that dictates the spatial arrangement of functional groups.[1][2]
-
Trans-Isomer (Thermodynamic Product): In the trans-1,4-disubstituted cyclohexane, both the hydroxymethyl and methylamino groups can adopt equatorial positions in the chair conformation.[1][2] This minimizes 1,3-diaxial interactions, making the trans-isomer significantly more stable and rigid.[1][2] This rigidity is exploited in kinase inhibitors to project the solvent-exposed tail of the drug away from the ATP-binding pocket.[1][2]
-
Cis-Isomer: Forces one substituent to be axial while the other is equatorial, resulting in higher steric strain and a "bent" vector that often reduces binding affinity in linear binding pockets.[1][2]
Synthetic Routes & Process Chemistry
The synthesis of high-purity trans-[4-(Methylamino)cyclohexyl]methanol requires stereocontrol.[1][2] Two primary routes are prevalent: the Reductive Amination Route (often yielding mixtures) and the Hydride Reduction Route (stereospecific).[1][2]
Comparative Synthetic Workflow
Figure 1: Comparison of synthetic routes. The Hydride Reduction (Top) is preferred for maintaining trans-stereochemistry.[1][2]
Protocol: Global Reduction of Boc-Amino Acid
Rationale: This method utilizes Lithium Aluminum Hydride (LAH) to perform a "global reduction."[1][2] Uniquely, LAH reduces the tert-butyl carbamate (Boc) group to a methyl amine (
Reagents:
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.
-
Solubilization: Charge LAH (4.0 eq) into the flask and suspend in anhydrous THF (0°C).
-
Addition: Dissolve the starting Boc-amino acid in THF. Add this solution dropwise to the LAH suspension. Caution: Exothermic gas evolution (H₂).[2]
-
Reflux: Once addition is complete, warm the mixture to reflux (66°C) and stir for 12–18 hours. The harsh conditions are required to fully reduce the carbamate to the methyl amine.[2]
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
Isolation: Filter the resulting granular white precipitate through Celite. Dry the filtrate over MgSO₄ and concentrate in vacuo.
-
Purification: The crude oil is typically pure enough for use, or can be distilled/recrystallized if necessary.[1][2]
Pharmaceutical Applications
JAK Kinase Inhibitors
The this compound motif is a known intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds that includes Oclacitinib and other Janus Kinase (JAK) inhibitors.[1][2][3]
Mechanism of Action: The cyclohexane ring acts as a rigid linker.[1][2] The alcohol terminus is often converted to a leaving group (mesylate/tosylate) to alkylate the pyrrolo[2,3-d]pyrimidine core.[1][2] The methylamino group remains solvent-exposed or interacts with residues at the rim of the ATP-binding pocket, improving solubility and pharmacokinetic profiles.[1][2]
Figure 2: Structural role of the compound in JAK inhibitor assembly.
GPCR Radioligands
The compound is also utilized in the synthesis of radioligands for G Protein-Coupled Receptors.[1][2] The secondary amine provides a convenient handle for attaching radiolabels (e.g., ¹¹C-methyl via alkylation or ¹⁸F-prosthetic groups) without disrupting the core binding affinity of the cyclohexyl moiety.[1][2]
Handling, Stability, and Safety
Physicochemical Properties[1][2][3]
-
Physical State: Viscous oil or low-melting solid (hygroscopic).[1][2]
-
Basicity: The secondary amine is moderately basic (
).[1][2] -
Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM).[1][2] Limited solubility in non-polar alkanes.[2]
Safety Protocols
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The amine is sensitive to oxidation and CO₂ absorption (carbamate formation) over time.[1][2]
References
-
World Intellectual Property Organization. (2010).[1][2][3] WO 2010/020905 A1 - Pyrrolo[2,3-d]pyrimidine Compounds.[1][2] (Pfizer Inc).[2] Retrieved from
-
PubChem. (2025).[1][2] Compound Summary: this compound.[1][2][4][5][3][6][7] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
Sources
- 1. (4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Trans-(4-MethylaMinocyclohexyl)Methanol | 400898-77-3 [chemicalbook.com]
- 5. Buy this compound | 400898-77-3 [smolecule.com]
- 6. chemscene.com [chemscene.com]
- 7. [cis-4-(methylamino)cyclohexyl]methanol 97% | CAS: 2092685-93-1 | AChemBlock [achemblock.com]
Toxicity and safety data sheet (SDS) for [4-(Methylamino)cyclohexyl]methanol
Technical Whitepaper: Handling and Safety Profile of [4-(Methylamino)cyclohexyl]methanol
Document Control:
-
Context: Pharmaceutical Intermediate (Key building block for CDK4/6 inhibitors, e.g., Abemaciclib)[2]
-
Version: 1.0 (Scientific Advisory)
Executive Summary
This technical guide addresses the safety, toxicity, and handling protocols for This compound , a critical bifunctional intermediate used in the synthesis of kinase inhibitors.[2] Unlike commodity solvents, this compound lacks extensive public toxicological datasets (e.g., 2-year bioassays). Therefore, this guide utilizes a Read-Across/QSAR approach , deriving safety protocols from its functional moieties: a secondary aliphatic amine and a primary alcohol.[2]
Critical Distinction: Do not confuse this compound with 4-Methylcyclohexanemethanol (MCHM), the coal-cleaning solvent involved in the 2014 Elk River spill.[2] While structurally homologous, the presence of the methylamino group in the subject compound significantly alters its toxicological profile, introducing alkalinity and potential corrosivity that MCHM lacks.[2]
Part 1: Chemical Identity & Physicochemical Properties[2]
1.1 Identification
-
Common Synonyms: trans-4-(Hydroxymethyl)-N-methylcyclohexanamine; AMY19537.[2]
-
CAS Number: 400898-77-3 (Specific to the trans-isomer used in drug discovery).[2]
1.2 Physicochemical Characteristics
| Property | Value/Description | Implication for Safety |
|---|---|---|
| Physical State | Waxy Solid or Viscous Liquid (Purity dependent) | Dust generation is low, but surface contamination is persistent.[2] |
| Melting Point | 28–32 °C (Low melting) | May liquefy during handling; treat as a liquid for containment.[2] |
| Solubility | High (Polar organic solvents, Water) | Rapid dermal absorption potential; difficult to wash off if dried.[2] |
| pKa (Calc.) | ~10.5 (Secondary Amine) | Highly Basic. Corrosive to mucous membranes.[2] |
| LogP | ~0.6 to 0.9 | Moderate lipophilicity allows blood-brain barrier (BBB) penetration.[2] |
Part 2: Hazard Identification (GHS Classification)
Based on functional group analysis and available vendor SDS data.
Signal Word: DANGER
Hazard Statements:
-
H302: Harmful if swallowed (Category 4).[2]
Precautionary Statements (Selected):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6][7]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[2] Rinse skin with water.[2][7]
Part 3: Toxicological Profile (Mechanism & Causality)[2]
Since specific in vivo data is proprietary to drug developers, we apply Structure-Activity Relationship (SAR) logic.
3.1 Mechanism of Action (Toxicity) The toxicity is driven by two pharmacophores:[2]
-
Secondary Amine (N-Methylamino): This group is a nucleophile.[2] Upon contact with biological tissue, it raises local pH, causing saponification of lipids in cell membranes (liquefactive necrosis).[2] This is the primary driver for H314/H318 (Corrosion).[2]
-
Cyclohexyl Ring: Facilitates lipophilic transport.[2] Once absorbed, the compound can be metabolized via hydroxylation or N-demethylation (mediated by CYP450 enzymes), potentially forming reactive iminium intermediates.
3.2 Acute Toxicity (Estimated)
-
Oral (Rat): LD50 estimated between 300–2000 mg/kg (Category 4).[2]
-
Dermal: High permeability due to the cyclohexyl carrier.[2] Systemic toxicity is possible upon large area exposure.[2]
-
Inhalation: Low volatility reduces vapor risk, but aerosols (during weighing or transfer) are highly irritating to the upper respiratory tract.[2]
3.3 Chronic & CMR Effects
-
Carcinogenicity: No alerts.[2] Secondary amines can form nitrosamines (carcinogens) if exposed to nitrosating agents (e.g., nitrites).[2] Protocol: Strictly avoid co-storage with oxidizing acids or nitrites.
-
Reprotoxicity: Data lacking.[2] Treat as a potential developmental toxicant due to the structural similarity to other cyclohexylamines which can cross the placental barrier.[2]
Part 4: Safe Handling Protocols (The "Self-Validating" System)
As a Senior Scientist, I reject generic "wear gloves" advice. We use a Barrier-Verification System .
4.1 Engineering Controls
-
Primary: Chemical Fume Hood (CFH) with face velocity > 100 fpm.[2]
-
Secondary: If handling > 10g or heating, use a glovebox or local exhaust ventilation (LEV) with HEPA filtration.[2]
4.2 Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical Splash Goggles (ANSI Z87.[2]1) + Face Shield (if pouring liquids).[2] Safety glasses are insufficient for corrosive amines.
-
Skin:
-
Respiratory: If outside a hood (not recommended), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Ammonia/Amine + Particulate).[2]
4.3 Decontamination Protocol (Self-Validating)
-
Wipe: Clean surfaces with a dilute weak acid (e.g., 5% Citric Acid) to neutralize the amine.[2]
-
Verify: Use pH paper on the wet surface.[2] If pH > 8, re-clean. This is the self-validating step.
-
Wash: Follow with water and detergent.[2]
Part 5: Emergency Response & Visualization
5.1 First Aid Logic Flow Standard first aid is often too slow for amines.[2] Immediate dilution is key.[2]
Caption: Figure 1: Immediate response logic for amine exposure.[2] Note that neutralization on skin is contraindicated due to exothermic reaction risks.[2]
Part 6: Synthesis & Storage Context
6.1 Stability
-
Hygroscopic: The amine group will absorb atmospheric moisture and CO₂ (forming carbamates).[2]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.
-
Incompatibility: Violent reaction with acid chlorides, anhydrides, and strong oxidizers.[2][6]
6.2 Structural Hazard Analysis
Caption: Figure 2: Pharmacophore-based hazard analysis. The amine group dictates the immediate handling risks (corrosivity).[2]
References
-
PubChem. (2024).[2] Compound Summary for CID 20760612: this compound.[1][2][5] National Library of Medicine. [Link][2][5]
-
European Chemicals Agency (ECHA). (2024).[2] C&L Inventory: Classification and Labelling of 4-aminocyclohexylmethanol derivatives. [Link][2]
-
Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link][2]
-
Martinez, C., et al. (2016).[2] Synthesis and Biological Evaluation of CDK4/6 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for Abemaciclib intermediate usage).
Sources
- 1. echemi.com [echemi.com]
- 2. Buy this compound | 400898-77-3 [smolecule.com]
- 3. 400898-77-3|trans-(4-(Methylamino)cyclohexyl)methanol|BLD Pharm [bldpharm.com]
- 4. trans-[4-(methylamino)cyclohexyl]methanol 95% | CAS: 400898-77-3 | AChemBlock [achemblock.com]
- 5. (4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. louisville.edu [louisville.edu]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: pKa and Basicity of [4-(Methylamino)cyclohexyl]methanol
This technical guide provides an in-depth analysis of the basicity and pKa values of [4-(Methylamino)cyclohexyl]methanol, a critical bifunctional building block in medicinal chemistry.
Executive Summary
This compound (CAS: 400898-77-3 for trans, generic 5326-47-6) is a secondary aliphatic amine widely used as a pharmacophore in kinase inhibitors (e.g., JAK, Mps1). Its physicochemical behavior is governed by the ionization of the secondary amine and the stereochemistry of the cyclohexane ring.
-
Estimated pKa: 10.5 – 10.8 (Conjugate Acid at 25°C)
-
Dominant Species at pH 7.4: Cationic (Protonated Ammonium, >99.9%)
-
Key Stereochemical Insight: The trans-isomer (diequatorial) exhibits superior thermodynamic stability and more predictable basicity compared to the cis-isomer, making it the preferred scaffold in drug design.
Structural & Conformational Analysis
The basicity of this molecule is not a static number; it is a function of its stereochemical conformation. The molecule exists as two geometric isomers: cis and trans.[1][2][3]
Stereochemical Impact on Basicity
The cyclohexane ring adopts a chair conformation. The basic center is the nitrogen of the methylamino group (
-
Trans-Isomer (Diequatorial - Preferred): In the trans-1,4-disubstituted configuration, both the bulky hydroxymethyl (
) and methylamino ( ) groups occupy equatorial positions. This minimizes 1,3-diaxial interactions.-
Basicity: The equatorial lone pair is sterically accessible for protonation and solvation. This isomer typically exhibits a pKa closest to the theoretical maximum for N-methylcyclohexylamine (~11.0).[4]
-
-
Cis-Isomer (Axial/Equatorial): In the cis configuration, one substituent must be axial while the other is equatorial.
-
Conformational Flux: The molecule undergoes ring flipping. Since the A-values (steric bulk) of
(~1.7 kcal/mol) and (~1.1–1.7 kcal/mol) are comparable, the population is a mixture. -
Basicity: If the amine adopts the axial position, steric hindrance from the ring hydrogens (1,3-diaxial strain) impedes solvation of the protonated ammonium cation. Desolvation destabilizes the conjugate acid, slightly lowering the pKa (making it less basic) compared to the trans isomer.
-
Visualization of Conformational Equilibria
Caption: The trans-diequatorial conformation (green) is the thermodynamic sink, offering the most accessible lone pair for protonation.
Physicochemical Profile: pKa and Ionization[5][6][7]
Theoretical vs. Experimental Values
Direct experimental literature values for this specific alcohol-amine are sparse, but the pKa can be rigorously derived from structural analogs (SAR).
| Compound | Structure | pKa (Exp/Pred) | Note |
| N-Methylcyclohexylamine | Cyclohexane-NHMe | 11.03 | Reference Standard (Baseline basicity) |
| Cyclohexylamine | Cyclohexane-NH2 | 10.64 | Primary amine comparison |
| This compound | HOH2C-Cyc-NHMe | 10.5 – 10.8 | Target Molecule. -I effect of -OH is minimal due to distance (4 bonds). |
Mechanism of pKa Shift: The distal hydroxyl group exerts a weak Inductive Effect (-I) . Although it is four carbons away, the electronegative oxygen pulls electron density through the sigma bond framework, slightly reducing the electron density on the nitrogen lone pair. This results in a pKa drop of approximately 0.2 – 0.5 units compared to unsubstituted N-methylcyclohexylamine.
Ionization State at Physiological pH
Using the Henderson-Hasselbalch equation:
At pH 7.4 (Blood) and pKa 10.7 :
Experimental Protocol: pKa Determination
To validate the specific pKa for your batch (critical for differentiating cis/trans ratios), use Potentiometric Titration . This is the gold standard for amines in the 2–12 pH range.
Reagents & Setup
-
Analytes: 20 mg of this compound hydrochloride salt.
-
Solvent: Carbonate-free water (degassed). Note: If solubility is low, use 0.1M KCl as ionic strength adjuster.
-
Titrant: 0.1 N NaOH (standardized).
-
Equipment: Mettler Toledo or Sirius T3 autotitrator with a glass combination pH electrode.
Workflow (Step-by-Step)
-
System Calibration: Calibrate electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C. Slope must be ≥ 98%.
-
Blank Titration: Titrate 50 mL of 0.1M KCl with 0.1 N NaOH to determine the background carbonate curve.
-
Sample Dissolution: Dissolve the amine hydrochloride salt in 50 mL 0.1M KCl. Ensure complete dissolution.
-
Titration:
-
Start at pH ~2.0 (acidic).
-
Add NaOH in dynamic increments (0.01 mL near inflection, 0.1 mL otherwise).
-
Record pH vs. Volume until pH reaches 12.5.
-
-
Data Processing: Calculate the first derivative (
). The inflection point corresponds to the pKa.
Automated Workflow Diagram
Caption: Standardized potentiometric titration workflow for secondary amine pKa determination.
Implications for Drug Development
Solubility & Salt Formation
-
Free Base: Moderate water solubility, high organic solubility. Oily liquid or low-melting solid.
-
Salts: The high pKa (10.7) ensures stable salt formation with almost any pharmaceutically acceptable acid (HCl, Mesylate, Tartrate).
-
Recommendation: For solid-state stability, generate the Hydrochloride or Fumarate salt. The trans isomer crystallizes more readily than the cis.
-
LogD and Permeability
Because the molecule is ionized at pH 7.4, the LogD (7.4) is significantly lower than the LogP .
-
LogP (Neutral): ~0.8 – 1.2 (Lipophilic enough for binding pockets).
-
LogD (7.4): ~ -2.0 to -2.5 (Highly hydrophilic due to cation).
-
Strategy: To improve oral bioavailability, this motif is often capped (e.g., amide formation, reductive amination) or used as a solvent-exposed solubilizing tail in larger drug molecules.
References
-
PubChem. N-Methylcyclohexylamine (Compound CID 7514).[5] National Library of Medicine. [Link]
- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London. (Standard reference for amine pKa prediction).
-
Cantú, M. D., et al. (2005).[6] "Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media." Journal of Chromatography A. [Link]
- Eliel, E. L.Stereochemistry of Carbon Compounds.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 3. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 4. lookchem.com [lookchem.com]
- 5. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrogen Bonding Potential of [4-(Methylamino)cyclohexyl]methanol
Introduction: The Critical Role of Hydrogen Bonding in Molecular Interactions
In the landscape of drug discovery and materials science, the intricate dance of molecules is often governed by a subtle yet powerful force: the hydrogen bond. This non-covalent interaction, while weaker than a covalent bond, is paramount in dictating molecular recognition, conformation, and the macroscopic properties of a substance. For researchers and drug development professionals, a profound understanding of a molecule's hydrogen bonding potential is not merely academic; it is a cornerstone of rational design. This guide provides a comprehensive technical exploration of [4-(Methylamino)cyclohexyl]methanol, a molecule with significant potential for forming robust hydrogen bond networks. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a compelling subject for in-depth analysis.
This compound, with the chemical formula C8H17NO, possesses a unique structural arrangement featuring a cyclohexyl ring substituted with a methylamino group and a hydroxymethyl group.[1] This combination of a hydrogen bond donor/acceptor (amine) and a strong hydrogen bond donor/acceptor (alcohol) within a conformationally influential cyclohexane scaffold presents a rich tapestry of potential intermolecular and intramolecular interactions. This guide will dissect the hydrogen bonding capabilities of this molecule from both theoretical and experimental standpoints, providing actionable insights for its application in pharmaceutical and material science contexts.
Structural and Physicochemical Foundation of Hydrogen Bonding in this compound
To comprehend the hydrogen bonding potential of this compound, a foundational understanding of its structure and electronic properties is essential. The molecule's IUPAC name is this compound, and it has a molecular weight of 143.23 g/mol .[1][2]
Key Functional Groups:
-
Primary Alcohol (-CH2OH): The hydroxyl group is a potent hydrogen bond donor (via the hydrogen atom) and can act as a hydrogen bond acceptor (via the two lone pairs on the oxygen atom).[3][4][5] The polarity of the O-H bond, a consequence of oxygen's high electronegativity, makes this group a primary contributor to strong hydrogen bonding interactions.[4][5]
-
Secondary Amine (-NHCH3): The methylamino group also contributes to hydrogen bonding, albeit with some differences compared to the hydroxyl group. The nitrogen atom has one lone pair of electrons, allowing it to function as a hydrogen bond acceptor.[3] The hydrogen atom attached to the nitrogen enables it to act as a hydrogen bond donor.[3] Generally, N-H---Y bonds are weaker than O-H---Y bonds due to the lower electronegativity of nitrogen compared to oxygen.[4][5]
Stereochemistry:
The stereochemistry of the substituents on the cyclohexyl ring significantly influences the molecule's shape and, consequently, its interaction with other molecules.[1] The trans configuration of the methylamino and hydroxymethyl groups is often the preferred arrangement for optimal receptor interactions in biological systems.[1] This stereochemical preference highlights the importance of spatial orientation in forming effective hydrogen bonds.
Visualizing the Hydrogen Bonding Sites
The potential hydrogen bonding interactions of this compound can be visualized as follows:
Caption: Workflow for the experimental analysis of hydrogen bonding.
Conclusion: A Molecule of Versatile Interaction
This compound presents a compelling case study in the analysis of hydrogen bonding. Its dual functionality, with both a strong hydroxyl donor/acceptor and a moderately active secondary amine, allows for a diverse range of intermolecular interactions. The strategic placement of these groups on a cyclohexyl scaffold, particularly in the trans conformation, provides a degree of conformational rigidity that can be exploited in the design of specific molecular recognition events.
The synergistic application of computational modeling and experimental spectroscopy, as outlined in this guide, provides a robust framework for fully characterizing the hydrogen bonding potential of this and similar molecules. For researchers in drug development, a thorough understanding of these interactions is crucial for predicting and optimizing binding affinities to biological targets. In materials science, harnessing the hydrogen bonding capabilities of this compound could lead to the development of novel polymers and self-assembling systems with tailored properties.
References
-
PubChem. (4-(Methylamino)cyclohexyl)methanol. Available from: [Link]
-
ACS Publications. Computational Analysis of Vibrational Spectra of Hydrogen Bonds in sII and sH Gas Hydrates. Available from: [Link]
-
ACS Publications. Hydrogen-Bond Analysis: Statistical and Computational versus Experimental Position Refinement. Available from: [Link]
-
Journal of Chemical Reviews. Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Available from: [Link]
-
Computational study of proper and improper hydrogen bonding in methanol complexes. Available from: [Link]
-
Stereoelectronics. Drug design principles. Available from: [Link]
-
National Institutes of Health. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Available from: [Link]
-
Chemistry Stack Exchange. Hydrogen bonding in alcohols vs amines. Available from: [Link]
-
National Institutes of Health. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate. Available from: [Link]
-
ResearchGate. Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. Available from: [Link]
-
MDPI. Impact of O-H···π Hydrogen Bond on IR and NMR Parameters of Cannabidiol: Theoretical and Experimental Study. Available from: [Link]
-
ACS Publications. Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. Available from: [Link]
Sources
Methodological & Application
Process Development Guide: Scalable Synthesis of trans-[4-(Methylamino)cyclohexyl]methanol
Executive Summary
[4-(Methylamino)cyclohexyl]methanol is a critical aliphatic amine building block, most notably serving as the linker motif in CDK4/6 inhibitors such as Abemaciclib . While the molecule appears simple, its synthesis at scale presents two primary challenges: stereochemical control (favoring the thermodynamic trans-isomer over the kinetic cis-isomer) and chemoselective reduction (reducing an ester in the presence of a secondary amine without handling hazardous aluminum hydrides).
This Application Note details a scalable, two-step protocol utilizing Ethyl 4-oxocyclohexanecarboxylate as the starting material. This route is superior to the hydrogenation of aromatic precursors (e.g., methyl 4-(methylamino)benzoate) due to enhanced stereocontrol and milder operating conditions.
Strategic Route Analysis
The Stereochemical Challenge
The cyclohexane ring adopts a chair conformation. In 1,4-disubstituted cyclohexanes:
-
Trans-isomer: Both substituents (hydroxymethyl and methylamino) are in the equatorial position (Thermodynamic product).
-
Cis-isomer: One substituent is axial, one is equatorial (Kinetic product).
For drug applications, the trans-isomer is typically required to ensure correct binding pocket geometry.
Route Selection: Reductive Amination vs. Aromatic Hydrogenation
| Feature | Route A: Aromatic Hydrogenation | Route B: Reductive Amination (Recommended) |
| Starting Material | Methyl 4-(methylamino)benzoate | Ethyl 4-oxocyclohexanecarboxylate |
| Stereoselectivity | Poor (~1:1 to 2:1 cis:trans) | Tunable (up to 4:1 trans:cis) |
| Purification | Difficult chromatography required | Crystallization of HCl salt |
| Safety | High-pressure | Low-pressure |
Selected Workflow
We utilize a Reductive Amination followed by a Chemoselective Ester Reduction .
Figure 1: Synthetic workflow favoring the trans-isomer through thermodynamic equilibration.
Detailed Protocols
Step 1: Reductive Amination
Objective: Convert the ketone to the secondary amine while maximizing the trans ratio.
Mechanism: Formation of the imine followed by catalytic hydrogenation. Using a heterogeneous catalyst (
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)
-
Amine Source: Methylamine (2.0 M in THF or MeOH, 1.5 equiv)
-
Catalyst: 5%
(50% water wet, 2 wt% loading) -
Solvent: Methanol (anhydrous)
-
Equipment: High-pressure reactor (Parr or Buchi autoclave)
Procedure
-
Imine Formation: Charge the reactor with Ethyl 4-oxocyclohexanecarboxylate and Methanol (5 vol). Cool to 0°C.
-
Add Methylamine solution dropwise to control exotherm.
-
Stir at 20°C for 2 hours to ensure complete imine formation. Critical: Incomplete imine formation leads to alcohol side-products via direct ketone reduction.
-
Hydrogenation: Add the
catalyst slurry. -
Purge reactor with
(3x) and (3x). -
Pressurize to 5 bar (75 psi)
and heat to 50°C .-
Note: Elevated temperature (50°C) promotes thermodynamic equilibration to the trans-isomer.
-
-
Stir until
uptake ceases (approx. 6–12 hours). -
Workup: Filter catalyst over Celite. Concentrate the filtrate to obtain the crude amino-ester oil.
-
Checkpoint: Analyze by GC/NMR. Target trans:cis ratio > 3:1.
Step 2: Scalable Ester Reduction (The "Safety-First" Method)
Objective: Reduce the ester to the primary alcohol without using hazardous Lithium Aluminum Hydride (
Reagents
-
Substrate: Crude Amino-ester from Step 1 (1.0 equiv)
-
Hydride Source:
(2.5 equiv) -
Additive:
(2.5 equiv) -
Solvent: THF (anhydrous) / Ethanol mixture
Procedure
-
Preparation: In a reactor, charge
, , and THF (10 vol). Stir for 30 mins to generate (solution becomes slightly hazy). -
Addition: Dissolve the crude amino-ester in THF (2 vol). Add this solution dropwise to the borohydride mixture at 20–25°C.
-
Caution: Mild hydrogen evolution occurs.
-
-
Reaction: Add Ethanol (5 vol) slowly. Heat the mixture to reflux (60°C) for 4–6 hours.
-
Quench: Cool to 0°C. Carefully quench with Acetone (to destroy excess hydride) followed by 10% aqueous Citric Acid or
.-
pH Control: Adjust pH to ~9 using NaOH. Do not leave acidic, or the amine will stay in the water phase.
-
-
Extraction: Extract with 2-MeTHF or DCM. Dry organic layer (
) and concentrate.
Purification & Isolation (Salt Formation)
The crude product typically contains 15–25% of the unwanted cis-isomer. Distillation is difficult due to high boiling points. Crystallization of the HCl salt is the most effective purification method.
-
Dissolve crude free base in Ethanol (5 vol).
-
Add HCl in Isopropanol (1.1 equiv) dropwise at 0°C.
-
Allow the suspension to warm to 20°C and stir for 2 hours.
-
Filtration: Filter the white solid. The trans-isomer hydrochloride crystallizes preferentially.
-
Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water (9:1).
Target Specification:
-
Appearance: White crystalline solid.
-
Purity (HPLC): >99.0%.
-
Stereochemistry: >99:1 trans:cis.
Critical Process Parameters (CPPs)
| Parameter | Range | Impact on Quality |
| Imine Formation Time | > 2 hours | Prevents formation of 4-hydroxycyclohexanecarboxylate (impurity). |
| Hydrogenation Temp | 45–55°C | Lower temps favor kinetic cis-isomer; higher temps favor trans. |
| Quench pH | 9.0 – 10.0 | Critical for recovery. pH < 8 loses product to aqueous waste. |
Analytical Validation
Stereochemical Assignment (NMR)
To validate the trans configuration, perform a NOESY 1D experiment.
-
Trans-isomer: The proton at C1 (attached to
) and C4 (attached to ) are both axial . They will show strong NOE correlations to the axial protons on C2/C6 and C3/C5, but not to each other (due to distance). -
Cis-isomer: One proton is equatorial, showing different coupling constants (
-values).
Figure 2: NMR Decision tree for stereochemical verification.
References
-
Eli Lilly and Company. (2010). Pyrrolopyrimidine compounds as CDK4/6 inhibitors. WO 2010/020905.[9] Link
-
Chongqing Ins. of Pharm. Ind. (2013). Method for preparing trans-4-aminocyclohexyl methanol hydrochloride.[5][10] CN103420855A. Link
-
Organic Syntheses. (2004). Lithium Borohydride Reduction of Esters.[1] Org.[1][4][6][11] Synth. Coll. Vol. 10, p.466. (General procedure reference for in-situ LiBH4).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sources
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 4. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 5. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. youtube.com [youtube.com]
- 8. A synthetic methylotrophic Escherichia coli as a chassis for bioproduction from methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Advanced Polymerization Techniques Utilizing [4-(Methylamino)cyclohexyl]methanol
Introduction: Unlocking Novel Polymer Architectures with [4-(Methylamino)cyclohexyl]methanol
This compound is a versatile bifunctional monomer poised to enable the synthesis of a new generation of polymers. Its unique structure, featuring a secondary amine and a primary alcohol on a cyclohexyl ring, offers multiple pathways for polymerization, leading to materials with potentially valuable properties such as enhanced thermal stability, mechanical strength, and chemical resistance imparted by the cyclic backbone.[1][2] The presence of both amine and hydroxyl functionalities in a single molecule opens the door to the creation of complex polymer architectures, including polyamides, polyesters, polyurethanes, and poly(ester-amides), through various polycondensation techniques.[3][4][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential polymerization strategies for this compound. We will delve into the theoretical underpinnings of each technique, present detailed, field-proven protocols, and discuss the expected characteristics of the resulting polymers. Our focus is on providing not just a set of instructions, but a foundational understanding of the "why" behind each experimental choice, empowering you to innovate and adapt these methods for your specific applications.
I. Synthesis of Novel Polyamides via Direct Polycondensation
The secondary amine group of this compound serves as a reactive site for the formation of amide linkages, a cornerstone of high-performance polymers like aramids.[7][8] Direct polycondensation methods, such as the Yamazaki-Higashi reaction, offer a robust route to high-molecular-weight polyamides under relatively mild conditions, avoiding the need for highly reactive and moisture-sensitive acyl chlorides.[9][10][11][12][13]
A. The Yamazaki-Higashi Phosphorylation Method
This technique utilizes a phosphite-based activating agent to facilitate the direct condensation of a dicarboxylic acid with a diamine (or, in this case, the amine functionality of our monomer).[9][12] The reaction proceeds through an active phosphonium salt intermediate, which then reacts with the amine to form the amide bond, with the phosphorus-containing byproducts being readily removable.[7][9]
B. Experimental Protocol: Polyamide Synthesis
This protocol details the synthesis of a polyamide from this compound and a model dicarboxylic acid, terephthalic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 143.24 | 10 | 1.43 g |
| Terephthalic Acid | 166.13 | 10 | 1.66 g |
| Triphenyl Phosphite (TPP) | 310.28 | 22 | 6.83 g (6.0 mL) |
| Pyridine (Py) | 79.10 | - | 6 mL |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | - | 20 mL |
| Lithium Chloride (LiCl) | 42.39 | - | 1.4 g |
| Methanol | 32.04 | - | 500 mL |
| Hot Water | - | - | As needed |
Procedure:
-
Reactor Setup: A flame-dried 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with N-Methyl-2-pyrrolidone (NMP) (10 mL), terephthalic acid (10 mmol), and Lithium Chloride (LiCl) (1.4 g).
-
Dissolution: The mixture is stirred at room temperature under a gentle nitrogen flow until all solids have dissolved.
-
Addition of Monomer and Reagents: this compound (10 mmol), Triphenyl Phosphite (TPP) (22 mmol), and Pyridine (6 mL) are rapidly added to the flask, along with the remaining NMP (10 mL).
-
Polymerization: The solution is heated to 105-115°C and maintained at this temperature with continuous stirring for 3-5 hours. The viscosity of the solution will noticeably increase as the polymerization proceeds.[7][9]
-
Precipitation and Purification: The resulting viscous polymer solution is cooled to room temperature and then slowly poured into 500 mL of vigorously stirred methanol. The precipitated polymer is collected by filtration.
-
Washing: The polymer is washed several times with hot water and then with methanol to remove residual solvents and byproducts.[10]
-
Drying: The purified polyamide is dried in a vacuum oven at 100°C overnight to a constant weight.
C. Expected Polymer Characterization
-
FTIR Spectroscopy: The formation of the polyamide can be confirmed by the appearance of characteristic amide bands. Look for a strong C=O stretching vibration (Amide I) around 1650 cm⁻¹ and an N-H bending vibration (Amide II) around 1540 cm⁻¹. The disappearance of the carboxylic acid O-H stretch from the monomer will also be evident.[14][15]
-
¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the appearance of a new signal corresponding to the amide proton (N-H) in the range of 7.5-8.5 ppm is a key indicator of successful polymerization. Signals from the cyclohexyl and methyl groups of the monomer unit will also be present.
II. Synthesis of Poly(ester-amides) from an Amino Alcohol Monomer
The dual functionality of this compound makes it an ideal candidate for the single-monomer synthesis of poly(ester-amides) when reacted with a dicarboxylic acid.[3] This approach can be achieved through melt polycondensation, a solvent-free method that is both environmentally friendly and often leads to high molecular weight polymers.[16][17]
A. Melt Polycondensation
In this technique, the monomers are heated above their melting points in the presence of a catalyst. The polymerization is driven by the removal of a small molecule byproduct, typically water, under vacuum.[16]
B. Experimental Protocol: Poly(ester-amide) Synthesis
This protocol describes the melt polycondensation of this compound with adipic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass |
| This compound | 143.24 | 50 | 7.16 g |
| Adipic Acid | 146.14 | 50 | 7.31 g |
| Antimony(III) Oxide (Catalyst) | 291.52 | 0.15 (0.3 mol%) | ~44 mg |
Procedure:
-
Charging the Reactor: A polymerization tube is charged with equimolar amounts of this compound (50 mmol), adipic acid (50 mmol), and a catalytic amount of antimony(III) oxide (0.3 mol%).
-
Inert Atmosphere: The tube is fitted with a nitrogen inlet and an outlet connected to a vacuum line. The system is purged with nitrogen for 30 minutes to remove any oxygen.
-
Esterification Stage: The reaction mixture is heated to 180-200°C under a slow stream of nitrogen for 2-3 hours to facilitate the initial esterification and amidation, with the removal of water.
-
Polycondensation Stage: The temperature is gradually increased to 220-240°C, and a high vacuum ( <1 mmHg) is applied for an additional 4-6 hours to drive the polymerization to completion by removing the last traces of water. The viscosity of the melt will increase significantly.
-
Polymer Recovery: The reactor is cooled to room temperature under nitrogen. The resulting solid polymer can be removed from the tube. For analysis, the polymer can be dissolved in a suitable solvent (e.g., m-cresol or a mixture of phenol/tetrachloroethane) and reprecipitated in methanol.
C. Expected Polymer Characterization
-
FTIR Spectroscopy: The spectrum will show characteristic peaks for both ester (C=O stretch around 1735 cm⁻¹) and amide (C=O stretch around 1650 cm⁻¹ and N-H bend around 1540 cm⁻¹) linkages.
-
¹³C NMR Spectroscopy: Distinct carbonyl signals for the ester and amide groups will be observable in the range of 160-180 ppm, providing evidence for the formation of the poly(ester-amide) structure.
III. Synthesis of Polyurethanes via Polyaddition
The hydroxyl and amine groups of this compound are both reactive towards isocyanates, leading to the formation of urethane and urea linkages, respectively.[18][19] This polyaddition reaction is typically fast and can be performed at moderate temperatures, often with the use of a catalyst.[18]
A. Polyaddition with Diisocyanates
The reaction of this compound with a diisocyanate will result in a poly(urethane-urea) due to the reaction of both the alcohol and the amine functional groups.
B. Experimental Protocol: Polyurethane Synthesis
This protocol outlines the synthesis of a polyurethane from this compound and 1,6-hexamethylene diisocyanate (HDI).
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 143.24 | 20 | 2.86 g |
| 1,6-Hexamethylene Diisocyanate (HDI) | 168.19 | 20 | 3.36 g |
| Dibutyltin Dilaurate (DBTDL) | 631.56 | 0.02 (0.1 mol%) | ~13 mg |
| Dry Tetrahydrofuran (THF) | - | - | 50 mL |
| Methanol | 32.04 | - | 200 mL |
Procedure:
-
Reactor Setup: A dry 250 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Monomer Dissolution: this compound (20 mmol) and a catalytic amount of Dibutyltin Dilaurate (DBTDL) (0.1 mol%) are dissolved in dry Tetrahydrofuran (THF) (25 mL) in the flask.
-
Isocyanate Addition: 1,6-Hexamethylene Diisocyanate (HDI) (20 mmol), dissolved in dry THF (25 mL), is placed in the dropping funnel. The HDI solution is added dropwise to the stirred monomer solution at room temperature over a period of 30 minutes.
-
Polymerization: After the addition is complete, the reaction mixture is stirred at 50-60°C for 2-4 hours.
-
Polymer Precipitation: The solution is cooled to room temperature and poured into 200 mL of methanol to precipitate the polymer.
-
Purification and Drying: The polymer is filtered, washed with methanol, and dried in a vacuum oven at 60°C.
C. Expected Polymer Characterization
-
FTIR Spectroscopy: The disappearance of the isocyanate peak (~2270 cm⁻¹) is a key indicator of reaction completion. The formation of urethane linkages will be indicated by a C=O stretch around 1700-1730 cm⁻¹ and an N-H stretch around 3300 cm⁻¹. Urea linkages will show a C=O stretch around 1640-1680 cm⁻¹.
-
¹H NMR Spectroscopy: The formation of urethane and urea linkages will result in new N-H proton signals in the spectrum.
Visualizing the Polymerization Processes
To better illustrate the workflows and chemical transformations described, the following diagrams are provided.
Caption: General Experimental Workflow for Polycondensation.
Caption: Polyamide Synthesis Reaction Scheme.
Caption: Poly(ester-amide) Synthesis Reaction Scheme.
Caption: Polyurethane Synthesis Reaction Scheme.
References
-
García, J. M., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. International Journal of Molecular Sciences, 24(3), 2734. [Link]
-
Sarkar, A. (Date not available). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]
-
Mariani, A., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. MDPI. [Link]
-
Various Authors. (2005). Poly(amide-ester)s derived from dicarboxylic acid and aminoalcohol. ResearchGate. [Link]
-
Various Authors. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI. [Link]
-
Bettinger, C. J., et al. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. PMC. [Link]
-
Various Authors. (Date not available). Synthesis of PEIAs according to the Yamazaki–Higashi polycondensation technique. ResearchGate. [Link]
-
Study Mind. (2022). Polyamide Formation (A-Level Chemistry). [Link]
-
Various Authors. (Date not available). Direct Synthesis of Polyesterether from Ethylene Glycol. PMC. [Link]
-
Various Authors. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry. [Link]
-
Various Authors. (Date not available). Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method. ResearchGate. [Link]
-
Butuc, B., et al. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. MDPI. [Link]
-
Various Authors. (Date not available). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. ScienceDirect. [Link]
-
Various Authors. (Date not available). Unexpected Discovery of the Formation of High-Molecular-Weight Aromatic Polyamides from Unstoichiometric Diacyl Chloride/Diamine Components. ResearchGate. [Link]
-
Kennepohl, D. (2019). 20.10: Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts. [Link]
-
Britannica. (2026). Carboxylic acid - Polyamides, Synthesis, Esters. [Link]
-
MEL Science. (2017). Polymerization and polycondensation reactions. [Link]
-
American Chemical Society. (2021). Introduction to Polyurethane Chemistry. [https://pubs.acs.org/doi/10.1021/acs.macromol.0c02 polyurethane]([Link] polyurethane)
-
Global Journals Inc. (US). (2016). Synthesis and Applications of Isocyanate Free Polyurethane Materials. [Link]
-
Various Authors. (2014). SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS. OhioLINK. [Link]
-
American Chemical Society. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. [Link]
-
Save My Exams. (2024). Formation of Polyamides. [Link]
-
Chemistry LibreTexts. (2021). 2.13: Polyesters. [Link]
-
Various Authors. (Date not available). Two-step synthesis of polyurethanes by reacting aromatic diisocyanates and polyetherol with low molecular weight chain extender. ResearchGate. [Link]
-
Various Authors. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC. [Link]
-
Royal Society of Chemistry. (Date not available). Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy. [Link]
-
Various Authors. (Date not available). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. ResearchGate. [Link]
-
Butuc, B., et al. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. PubMed. [Link]
-
A-Level Chemistry. (Date not available). Polyamides. [Link]
-
Various Authors. (Date not available). FTIR spectrum of the polyamide. ResearchGate. [Link]
-
Ogata, N., & Sanui, K. (Date not available). The reaction medium has an influence on the course of the polycondensation and N-(hydroxy-. The Bulletin of the Chemical Society of Japan. [Link]
-
Various Authors. (Date not available). Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. PMC. [Link]
-
Sparkl. (Date not available). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level. [Link]
-
American Chemical Society. (2024). Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers. Biomacromolecules. [Link]
-
Various Authors. (2020). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Chemistry LibreTexts. [Link]
-
Various Authors. (2023). Characterization of Polymers Using FTIR: Techniques and Applications. LinkedIn. [Link]
-
Nature Chemistry. (2020). The synthesis, properties and potential applications of cyclic polymers. [Link]
-
Nature. (2009). Functional end groups for polymers prepared using ring-opening metathesis polymerization. [Link]
-
Maurer, M. L., et al. (2014). Characterization of polyimide via FTIR analysis. OSTI.GOV. [Link]
-
Royal Society of Chemistry. (Date not available). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. [Link]
-
Royal Society of Chemistry. (2021). Well-defined cyclic polymer synthesis via an efficient etherification-based bimolecular ring-closure strategy. [Link]
-
Taylor & Francis. (Date not available). Polycondensation – Knowledge and References. [Link]
-
Various Authors. (2024). Condensation Polymers (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Save My Exams. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino alcohol-based degradable poly(ester amide) elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 7. diva-portal.org [diva-portal.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. dspace.ncl.res.in [dspace.ncl.res.in]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of [4-(Methylamino)cyclohexyl]methanol
🔬 System Overview & Molecule Profile[1]
You are dealing with [4-(Methylamino)cyclohexyl]methanol , a critical bifunctional cyclohexane scaffold often used in the synthesis of JAK inhibitors (e.g., Abemaciclib analogs).
The Core Challenge: The crude mixture typically contains a ratio of cis and trans isomers.[1] For most pharmaceutical applications, the trans-isomer (diequatorial conformation) is the required pharmacophore. Separation is complicated by the molecule's high polarity, lack of UV chromophore, and the basicity of the secondary amine.[2]
| Property | Specification | Implication for Purification |
| Basicity | Secondary Amine ( | Causes severe tailing on standard silica; requires basified mobile phases or salt formation.[2] |
| Stereochemistry | Cis vs. Trans | Trans is thermodynamically more stable but difficult to separate via standard flash chromatography due to overlapping |
| UV Activity | Negligible ( | "Invisible" on standard UV detectors. Requires ELSD, RI, or derivatization.[2] |
| Solubility | High in | Difficult to extract from water; requires specific organic solvent cocktails (e.g., n-Butanol/DCM).[2] |
🎫 Support Ticket #001: Separation of Cis/Trans Isomers
User Issue: "I have a 60:40 trans/cis crude mixture. Flash chromatography is not separating them efficiently. How do I isolate the trans-isomer?"
🔧 Technical Resolution: Thermodynamic Recrystallization of the Salt
Chromatography is inefficient for bulk separation of these isomers. The most robust method relies on the differential lattice energy of the Hydrochloride (HCl) or Maleate salts. The trans-isomer salt generally packs more efficiently, allowing it to crystallize while the cis-isomer remains in the mother liquor.[2]
Protocol: HCl Salt Formation & Recrystallization
Reference Grounding: Methods adapted from JAK inhibitor intermediate synthesis (WO2017/142740).
Step 1: Salt Formation
-
Dissolve the crude oil in Dichloromethane (DCM) (10 volumes).
-
Cool to 0–5°C.
-
Slowly add 4M HCl in Dioxane or Isopropanol (1.1 equivalents).
-
The salt will precipitate as a gummy solid or white powder. Evaporate to dryness if gummy.
Step 2: Recrystallization (The Critical Step) Use a Polar/Non-Polar solvent system. The trans-HCl salt is less soluble in Acetone than the cis-salt.
| Solvent System | Ratio (v/v) | Temperature Profile | Expected Yield (Trans) |
| Methanol / Acetone | 1 : 5 | Reflux | High Purity (>98%) |
| Isopropanol (IPA) | Pure | Reflux | Moderate Yield |
| Ethanol / Ethyl Acetate | 1 : 4 | Reflux | High Recovery |
Step 3: Execution
-
Suspend the crude salt in the chosen solvent (e.g., MeOH/Acetone).
-
Heat to reflux until fully dissolved (add min. MeOH if needed).
-
Stop heating and allow to cool slowly to Room Temp (RT) over 2 hours. Rapid cooling traps the cis-isomer.[2]
-
Chill to 0°C for 1 hour.
-
Filter the white crystalline solid.
-
Validation: Analyze the solid via NMR (
). The trans methine proton (CH-OH) typically appears upfield compared to the cis due to axial/equatorial shielding effects.
🎫 Support Ticket #002: Detection Issues (No Peaks)
User Issue: "I am running Flash/HPLC, but I see a flat baseline at 214nm and 254nm. Is my compound gone?"
🔧 Technical Resolution: Alternative Detection & Derivatization
The molecule lacks a conjugated
Option A: Universal Detection (Preferred)
Switch your detector to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .
-
Why: These detect any non-volatile analyte regardless of optical properties.
-
Setting: Drift tube temp
C, Gain 5-8.
Option B: Pre-Column Derivatization (If UV is mandatory)
If you lack ELSD, you must attach a chromophore.[2]
-
Take a small aliquot of your crude.
-
Add Benzoyl Chloride (1.1 eq) and Triethylamine (2 eq) in DCM.
-
Shake for 5 mins.
-
Analyze via UV (254 nm). The resulting N,O-dibenzoyl or N-benzoyl derivative will be strongly UV active.[2]
🎫 Support Ticket #003: Tailing & Retention
User Issue: "I see a broad smear instead of a peak on silica gel. It never elutes fully."
🔧 Technical Resolution: Amine Suppression
The secondary amine interacts with the acidic silanols on the silica surface.
The Fix:
-
Mobile Phase Modifier: You MUST add a base.
-
Flash: DCM / Methanol + 1% Ammonium Hydroxide (
) or 1% Triethylamine (TEA) . -
HPLC: Water / Acetonitrile + 0.1% Ammonia or 0.1% TFA (if using salt form).
-
-
Stationary Phase:
-
Use Amine-functionalized Silica (
-Silica).[2] This eliminates the need for basic modifiers and often improves cis/trans separation slightly.
-
📊 Workflow Visualization
The following decision tree outlines the logical flow for purifying the crude mixture based on your specific laboratory constraints.
Figure 1: Purification logic flow. The salt formation pathway is the primary method for stereochemical correction.
📚 References
-
Vertex Pharmaceuticals Inc. (2017). Process for preparing JAK inhibitors and intermediates thereof. WO2017142740A1. Link
-
Relevance: Details the synthesis and salt formation (methanesulfonic and maleic) of trans-4-(methylamino)cyclohexyl derivatives to achieve stereochemical purity.
-
-
Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2013). Trans-4-aminocyclohexylmethanol hydrochloride and preparation method thereof. CN103420855A. Link
-
Relevance: Provides specific protocols for the HCl salt recrystallization of the amino-analog using Dichloromethane/Hexane and alcohol systems.
-
-
Foreman, W. T., et al. (2015).[2] Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS. Chemosphere, 131, 217-224.[2][3] Link
-
Relevance: Validates GC/MS as a detection method for volatile cyclohexylmethanol derivatives when UV is insufficient.
-
-
Shimadzu Corporation. (2024). ELSD and UV - Complementary Detectors for the HPLC Analysis. Link
-
Relevance: Technical grounding for using ELSD for non-chromophoric compounds like aliphatic amines.
-
Sources
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 3. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low purity in [4-(Methylamino)cyclohexyl]methanol production
Topic: Troubleshooting Low Purity & Process Optimization Doc ID: TS-MCHM-004 | Version: 2.1
Introduction: The Purity Paradox
You are likely accessing this guide because your synthesis of [4-(Methylamino)cyclohexyl]methanol (MCHM) has yielded a product that is either an intractable oil, has a depressed melting point, or shows multiple spots on TLC/peaks on GC.
In drug development (e.g., JAK inhibitors, ALK inhibitors), this intermediate is a "stereochemical gatekeeper." The cyclohexane ring creates a critical cis/trans isomerism challenge.[1] A 95% chemical purity means nothing if your diastereomeric ratio (dr) is 50:50. This guide prioritizes the separation of stereoisomers and the elimination of common reductive byproducts.
Module 1: The Stereochemical Challenge (Cis vs. Trans)
Q: My product is an oil, but the reference standard is a solid. Why?
A: You likely have a mixture of diastereomers. The trans-isomer (diequatorial) is generally a crystalline solid, while the cis-isomer (axial-equatorial) often lowers the melting point of the mixture, resulting in an oil.
-
Trans-isomer: Both the hydroxymethyl and methylamino groups are in the equatorial position (thermodynamically favored).
-
Cis-isomer: One group is forced into the axial position, creating 1,3-diaxial steric strain.
Troubleshooting Protocol: Isomer Enrichment
If your synthesis (e.g., hydrogenation of aromatic precursors) yielded a mixture, you must enrich the trans-isomer.
Method: Thermodynamic Equilibration & Crystallization Standard silica chromatography is often inefficient for separating these polar amino-alcohols. We recommend salt formation.
-
Dissolution: Dissolve crude oil in hot Ethanol (10 mL/g).
-
Acidification: Add 1.1 equivalents of HCl (4M in Dioxane) or Fumaric Acid .
-
Why? The trans-ammonium salt packs more efficiently into a crystal lattice than the cis-salt due to symmetry.
-
-
Cooling: Allow to cool slowly to RT, then to 4°C overnight.
-
Filtration: Collect the precipitate.
-
Free-Basing: Suspend solid in DCM, treat with 1M NaOH, separate organic layer, dry, and strip solvent.
Visualization: Stereochemical Pathway
The following diagram illustrates the conformation and energy landscape dictating the purity issues.
Caption: Thermodynamic selection of the trans-isomer via salt crystallization.
Module 2: Chemical Impurities (Incomplete Reduction)
Q: I see a carbonyl peak (~1640-1700 cm⁻¹) in IR. What happened?
A: Incomplete reduction of the precursor. The synthesis often starts from 4-(N-Boc-N-methylamino)cyclohexanecarboxylic acid or an ester. If the reducing agent is old or quenched by moisture, you will generate the aldehyde intermediate or leave unreacted ester .
Comparative Analysis of Reducing Agents
Select the agent based on your specific impurity profile.
| Reducing Agent | Reactivity | Risk Profile | Best For... |
| LiAlH₄ (LAH) | Aggressive | High. Forms gelatinous Al-salts that trap product. | Complete reduction of esters/acids to alcohols. |
| Borane-THF (BH₃) | Selective | Moderate. Excellent for -COOH reduction. | Chemoselective reduction of Acids in presence of Esters. |
| Vitride (Red-Al) | High | Moderate. Soluble in toluene; easier workup than LAH. | Scalable process chemistry; avoids Al-gel formation. |
| LiBH₄ | Mild | Low. Slow reaction. | Reducing esters (not acids) if sensitive groups exist. |
Troubleshooting Protocol: The "Aluminum Nightmare" Workup
If you used LiAlH₄ and your yield is low (product trapped in grey sludge), use the Fieser Method immediately. Do not use simple acid/base extraction alone.
The Fieser Protocol: For every x grams of LiAlH₄ used:
-
Dilute reaction mixture with ether/THF.[2]
-
Slowly add x mL of Water.
-
Add x mL of 15% aqueous NaOH .
-
Add 3x mL of Water.
-
Add anhydrous MgSO₄ to the mixture.
-
Stir for 15 mins. The aluminum salts will turn into a granular white sand.
-
Filter easily and rinse the solid.
Module 3: Side Reactions (Alkylation Issues)
Q: Mass Spec shows M+14 or M-14 impurities. What are they?
A: These are methylation artifacts.
-
M-14 (Demethylated): You have the primary amine [4-aminocyclohexyl]methanol.
-
Cause: If you used a carbamate protecting group (like Boc) and strong acid during workup, or if your methylation step was incomplete.
-
-
M+14 (Over-methylated): You have the dimethylamine.
-
Cause: If you performed a reductive amination (using formaldehyde/formic acid) and did not control stoichiometry strictly.
-
Workflow: Preventing Alkylation Errors
The most robust route avoids direct methylation of the amino-alcohol. Instead, methylate the nitrogen before the final reduction step.
Caption: Recommended synthetic route to minimize alkylation impurities.
Module 4: Analytical Validation
Q: How do I prove I have the trans isomer?
A: NMR coupling constants are the gold standard.
1H NMR (CDCl3 or DMSO-d6):
-
Focus on the H1 proton (attached to the carbon bearing the -CH2OH group) and H4 (attached to the amine).
-
Trans-isomer: The proton at the H1 position is axial. It will show a large coupling constant (J ≈ 10-12 Hz ) due to diaxial coupling with adjacent protons.
-
Cis-isomer: The proton is equatorial (or the ring flips), resulting in smaller coupling constants (J ≈ 2-5 Hz ) and often a broader, less resolved multiplet.
References
- Title: WO2010020905A1 - Pyrrolo[2,3-d]pyrimidine compounds (JAK Inhibitor Intermediates).
-
Isomerization Dynamics
-
Workup Protocols (Fieser Method)
- Title: Fieser and Fieser's Reagents for Organic Synthesis.
- Source: Wiley Online Library (Standard Reference).
- Context: Standard protocol for quenching aluminum hydride reactions to prevent emulsion form
-
URL:[Link]
Sources
Optimizing reaction temperature for [4-(Methylamino)cyclohexyl]methanol synthesis
Topic: Optimization of Reaction Temperature & Stereochemical Control Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The Temperature-Stereochemistry Nexus
Welcome to the technical support center for [4-(Methylamino)cyclohexyl]methanol (CAS: 400898-77-3).[1] As a Senior Application Scientist, I understand that your primary difficulty with this molecule is likely not just yield, but stereoselectivity.
This molecule exists as two geometric isomers: cis and trans .[2]
-
Trans-isomer: Typically the bioactive pharmacophore (diequatorial conformation).
-
Cis-isomer: Often an impurity or kinetic product.
Temperature is your primary lever for controlling this ratio. This guide breaks down the thermodynamics and provides troubleshooting for the two most common synthesis routes: Catalytic Hydrogenation of Aromatic Precursors and Reductive Amination .
Core Concept: Thermodynamics of Stereocontrol
Q: Why does my cis/trans ratio fluctuate between batches?
A: You are likely hovering between Kinetic Control and Thermodynamic Control .[1]
-
Kinetic Control (Low Temp): The reaction product is determined by the transition state energy. In catalytic hydrogenation, the hydrogen often adds to the face of the ring absorbed on the catalyst (syn-addition), which can favor the cis isomer depending on steric bulk.
-
Thermodynamic Control (High Temp): The reaction product is determined by the stability of the final conformer. The trans-isomer is thermodynamically favored because both the hydroxymethyl and methylamino groups can adopt equatorial positions , minimizing 1,3-diaxial interactions.
The Rule of Thumb:
-
< 80°C: Risk of kinetic trapping (higher cis content).[3]
-
> 120°C: Promotes equilibration to the thermodynamic product (trans), provided your catalyst supports isomerization (e.g., Pd, Rh).
Visualizing the Energy Landscape
Figure 1: Energy landscape showing the kinetic pathway to the Cis-isomer versus the thermodynamic equilibration to the Trans-isomer.
Route A: Catalytic Hydrogenation of Aromatic Precursors
Substrate: Ethyl 4-(methylamino)benzoate or 4-(methylamino)benzoic acid.[1] Goal: Reduction of the aromatic ring to a cyclohexane ring.
Experimental Protocol Parameters
| Parameter | Recommended Range | Critical Notes |
| Temperature | 100°C – 150°C | <100°C: Incomplete reduction. >160°C: N-demethylation risk. |
| Pressure | 50 – 100 bar (H2) | High pressure is non-negotiable for aniline reduction.[1] |
| Catalyst | 5% Ru/Al2O3 or 5% Rh/C | Pd/C is often inactive for aniline rings unless acidic.[1] |
| Solvent | Isopropanol, Water/AcOH | Acidic media accelerates reduction but complicates workup. |
Troubleshooting Guide
Issue 1: Reaction Stalls (Conversion < 50%)
-
Diagnosis: Catalyst poisoning by the amine. The basic amine binds strongly to the metal surface, blocking H2 adsorption.
-
Solution:
-
Increase Temperature: Push to 130°C .
-
Acid Additive: Add 1.0 eq of Acetic Acid or HCl. This protonates the amine, reducing its affinity for the catalyst surface (ammonium salts do not poison Ru/Rh as aggressively).
-
Issue 2: Loss of Methyl Group (De-alkylation)
-
Diagnosis: Temperature too high (>160°C) or wrong catalyst. Palladium (Pd) at high temperatures is excellent at cleaving N-alkyl groups (hydrogenolysis).
-
Solution:
-
Switch to Ruthenium (Ru) or Rhodium (Rh) , which are less prone to hydrogenolysis than Pd.
-
Cap temperature at 140°C .
-
Issue 3: High Cis-Content in Product
-
Diagnosis: Kinetic trapping. You stopped the reaction too early or ran it too cool.
-
Solution: "Cook" the reaction. Once H2 uptake ceases, maintain 150°C for an additional 2-4 hours to allow the catalyst to isomerize the ring to the trans form.
Route B: Reductive Amination
Substrate: 4-(Hydroxymethyl)cyclohexanone + Methylamine.[1] Goal: Formation of the amine via imine reduction.
Experimental Protocol Parameters
| Parameter | Recommended Range | Critical Notes |
| Imine Formation Temp | 0°C – 25°C | Low temp prevents polymerization of the imine.[1] |
| Reduction Temp | 20°C – 40°C | Mild heating ensures complete reduction.[1] |
| Reducing Agent | NaBH(OAc)3 or H2/Catalyst | NaBH(OAc)3 allows "one-pot" synthesis at RT.[1] |
Troubleshooting Guide
Issue 1: Formation of Tertiary Amine (Over-alkylation)
-
Diagnosis: The product amine reacts with a second molecule of ketone. This happens if the imine is unstable or if the reduction is too slow.
-
Solution:
-
Stepwise Control: Form the imine completely at 0°C (monitor by IR/NMR) before adding the reducing agent.
-
Excess Amine: Use 1.5 – 2.0 equivalents of Methylamine to statistically favor the secondary amine.
-
Issue 2: Low Diastereoselectivity (Cis/Trans mixture)
-
Diagnosis: Hydride reagents (NaBH4) attack from the axial direction (steric approach control), often favoring the trans alcohol but the cis amine (depending on ring conformation).
-
Solution:
Isomerization & Purification Protocol
If your synthesis yields a 60:40 cis/trans mixture, do not discard it. You can drive the mixture toward the thermodynamic trans isomer.[4]
Chemical Isomerization (The "Fixer")
-
Dissolve crude mixture in Ethanol .
-
Add 0.2 eq Potassium tert-butoxide (KOtBu) .
-
Reflux (78°C ) for 12 hours.
-
Mechanism: The base deprotonates the amine/alcohol (reversible), allowing the ring to flip and substituents to settle into the equatorial position.
Crystallization (The "Filter")
The trans-isomer typically has a higher melting point and lower solubility than the cis-isomer due to better packing symmetry.
-
Solvent System: Ethyl Acetate / Heptane (1:3).[1]
-
Procedure: Dissolve hot (70°C ). Cool slowly to RT , then to 0°C .
-
Result: The precipitate is enriched in trans-[4-(Methylamino)cyclohexyl]methanol.[1]
Workflow Visualization
Figure 2: Decision tree for synthesis and purification based on precursor selection.
References
-
Smolecule. (2023). Synthesis Methods of this compound. Retrieved from
-
PubChem. (2025).[1] Compound Summary: this compound.[1][5][6] National Library of Medicine. Retrieved from
-
Google Patents. (2013). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. Retrieved from
-
Organic Syntheses. (2008). Reductive Amination Protocols and General Procedures. Retrieved from
-
MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts. Retrieved from
Sources
- 1. (4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 3. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 400898-77-3 [smolecule.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Removing Unreacted Reagents from [4-(Methylamino)cyclohexyl]methanol
<Technical Support Center >
Introduction
[4-(Methylamino)cyclohexyl]methanol is a key bifunctional building block in pharmaceutical and materials science, featuring both a secondary amine and a primary alcohol.[1] Its synthesis, often via reductive amination or amide reduction, can result in a crude product containing a variety of unreacted starting materials and by-products.[][3] Achieving high purity is critical for downstream applications, making effective purification the cornerstone of its successful use.
This guide provides a comprehensive, question-and-answer-based approach to troubleshooting the purification of this compound, grounded in fundamental chemical principles and field-proven laboratory techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely impurities in my crude this compound sample?
A1: The identity of unreacted reagents and by-products is intrinsically linked to the synthetic route employed. The most common method is the reductive amination of a 4-substituted cyclohexanone derivative with methylamine.[1][][4]
Understanding these potential contaminants is the first step in designing a robust purification strategy. Their physical properties dictate which separation techniques will be most effective.
Table 1: Common Impurities from Reductive Amination Synthesis
| Impurity | Source | Boiling Point (°C at atm. pressure) | Key Characteristics & Removal Principle |
| 4-Formylcyclohexanol or 4-Oxocyclohexanecarboxylic acid | Unreacted Starting Material | >200 (decomposes) | Neutral or acidic. Removable by basic or acidic washes, respectively. |
| Methylamine (or its salt) | Unreacted Reagent | -6.3 | Highly volatile gas. Removed by evaporation or aqueous washes. |
| 4-Methylcyclohexylamine | Over-reduction by-product | ~151-154 | Basic. Similar polarity to product; may require chromatography or distillation. |
| Borate Esters / Boronic Acids | Reducing Agent By-product (from NaBH₄/NaBH(OAc)₃) | N/A | Hydrolyzes in aqueous workup. Residuals removed by acidic/basic washes or specific workups involving polyols.[5] |
| Dialkylated Amine By-products | Side Reaction | High | Basic. Often difficult to separate from the desired product except by careful chromatography.[3] |
Q2: My initial workup yielded an oily, complex mixture. What is the most reliable first-pass purification strategy?
A2: For a molecule like this compound, which contains a basic secondary amine, acid-base extraction is unequivocally the most powerful and efficient initial purification technique.[6][7][8] This method leverages the dramatic change in water solubility of the amine upon protonation to separate it from neutral or acidic impurities.
The core principle is simple:
-
Acidification: Convert the water-insoluble basic amine into its water-soluble ammonium salt (R₂NH₂⁺Cl⁻) by washing with an aqueous acid.
-
Separation: Neutral and acidic impurities remain in the organic layer, which is discarded.
-
Basification: Regenerate the water-insoluble free amine by adding a strong base to the aqueous layer.
-
Extraction: Extract the purified free amine back into a fresh organic solvent.
This process is outlined in the workflow diagram below.
Caption: Workflow for Acid-Base Extraction Purification.
Q3: Can you provide a detailed, step-by-step protocol for the acid-base extraction?
A3: Absolutely. Precision in this protocol is key to maximizing both purity and yield.
Protocol: Acid-Base Extraction of this compound
-
Dissolution: Dissolve the crude product (1 part by weight) in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (10-15 parts by volume).
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate completely. Drain and collect the lower aqueous layer.
-
Repeat the acidic wash on the organic layer two more times to ensure complete extraction of the amine. Combine all aqueous extracts.
-
Expert Insight: The organic layer, now containing neutral and acidic impurities, can be discarded.
-
-
Basification:
-
Place the combined aqueous extracts in an Erlenmeyer flask and cool in an ice bath to manage the heat of neutralization.
-
Slowly add 6M sodium hydroxide (NaOH) solution while stirring until the pH of the solution is >12 (verify with pH paper). The product will often precipitate or form an oily layer, indicating its conversion back to the free base.
-
-
Back-Extraction:
-
Return the basified aqueous solution to the separatory funnel.
-
Add a fresh portion of organic solvent (EtOAc or DCM, approx. 1/3 of the aqueous volume).
-
Shake vigorously, venting as before, and allow the layers to separate.
-
Drain and collect the organic layer, which now contains your purified product.
-
Repeat this extraction two more times with fresh organic solvent to maximize recovery. Combine all organic extracts.
-
-
Final Workup:
-
Wash the combined organic extracts with a saturated sodium chloride solution (brine) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified this compound.
-
Q4: The extraction improved purity, but I still see minor impurities by NMR/GC-MS. What are my options for further purification?
A4: If closely-related basic or neutral impurities persist, more refined techniques are necessary. The choice depends on the impurity's properties.
-
Option A: Vacuum Distillation
-
Principle: This method separates compounds based on differences in boiling points. It is performed under reduced pressure to lower the boiling points and prevent thermal decomposition of the product.[9][10][11][12] This is ideal for removing less volatile or more volatile non-ionic impurities.
-
When to Use: When impurities have a boiling point that differs from the product by at least 20-30 °C. Given the high boiling point of amino alcohols, vacuum distillation is essential to prevent decomposition.[10][13]
-
Protocol:
-
Ensure the product is free of water and solvents.
-
Set up a vacuum distillation apparatus with a short path or Vigreux column.
-
Use a vacuum pump capable of reaching <1 mmHg.
-
Heat the flask gently in an oil bath. Bumping can be an issue, so smooth boiling (e.g., using a magnetic stir bar or capillary bubbler) is critical.
-
Collect fractions based on the boiling point at the measured pressure. Discard the initial forerun and stop before high-boiling residues distill over.
-
-
-
Option B: Flash Column Chromatography
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[14] For amines, this method can be challenging due to their basicity.
-
When to Use: To separate structurally similar compounds (e.g., diastereomers or over-alkylation by-products) that are not separable by extraction or distillation.
-
Troubleshooting Amine Chromatography:
-
Problem: Significant peak tailing or streaking on the column, leading to poor separation and recovery.
-
Cause: The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[14][15]
-
Solution: Deactivate the Silica Gel. Add a small amount of a volatile base, like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the eluent system.[16][17][18] A typical eluent system for this polar compound would be a gradient of methanol in dichloromethane (DCM), with 0.5-2% Et₃N added.
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina, or an amine-functionalized silica column.[17]
-
-
Caption: Decision tree for secondary purification methods.
Q5: How can I reliably confirm the purity of my final product?
A5: A combination of analytical techniques is necessary to confirm purity and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectrum should be clean, with integrations in the ¹H NMR matching the expected number of protons for each signal. The absence of signals corresponding to starting materials or by-products is a strong indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides their mass-to-charge ratio. It is excellent for detecting trace-level impurities and confirming the molecular weight of the product (143.23 g/mol ).[19]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to assess purity. The purified product should appear as a single spot. Use a mobile phase similar to that for column chromatography (e.g., 10% MeOH in DCM + 1% Et₃N) and visualize with stains like potassium permanganate or ninhydrin (for primary/secondary amines).
References
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. American Chemical Society. Available at: [Link]
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612. PubChem. Available at: [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
- Process for the purification of an aminoalcohol.Google Patents.
- Isolation of aminoalcohol.Google Patents.
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. Swarthmore College. Available at: [Link]
- Purification of alcohols.Google Patents.
-
How to purify boronate esters? ResearchGate. Available at: [Link]
-
Material Safety Data Sheet. Generic MSDS provider. Available at: [Link]
-
Acid base extraction. YouTube. Available at: [Link]
-
Amine workup. Reddit r/Chempros. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link]
-
Tips for Flash Column Chromatography. University of Rochester. Available at: [Link]
-
Vacuum distillation. Wikipedia. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Transesterification of borate esters for producing secondary alcohols.Google Patents.
-
Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. Available at: [Link]
-
Column chromatography issue. Reddit r/Chempros. Available at: [Link]
-
Vacuum Distillation. Busch Finland. Available at: [Link]
-
High Vacuum Distillation Unit And Application On Natural Product Development. WIKIFACTORY. Available at: [Link]
-
Overview of Vacuum Distillation. Chemistry LibreTexts. Available at: [Link]
- Patent WO 2010/020905 A1.Google Patents.
-
General procedures for the purification of Esters. Chempedia - LookChem. Available at: [Link]
-
Using cyclohexanone as the starting material, describe how each... Pearson+ Study Prep. Available at: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit r/chemistry. Available at: [Link]
-
Synthetic Routes to SB 214857 - Lotrafiban. CHEM21. Available at: [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Buy this compound | 400898-77-3 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 11. buschvacuum.com [buschvacuum.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. valveandcontrol.com [valveandcontrol.com]
- 14. Chromatography [chem.rochester.edu]
- 15. biotage.com [biotage.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Chromatography [chem.rochester.edu]
- 19. (4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
IR spectroscopy peaks for [4-(Methylamino)cyclohexyl]methanol characterization
[1]
Content Type: Publish Comparison Guide Subject: Spectroscopic Validation & Analytical Benchmarking Target Compound: [4-(Methylamino)cyclohexyl]methanol (CAS: 400898-77-3, trans-isomer predominant)
Executive Summary & Strategic Context
This compound is a critical bifunctional intermediate, frequently utilized in the synthesis of JAK inhibitors (e.g., Oclacitinib) and other pharmaceutical agents. Its characterization presents a unique analytical challenge: distinguishing two active hydrogen-bond donors (a secondary amine and a primary alcohol) on a saturated cyclohexane framework.
This guide provides a rigorous, data-driven framework for validating this compound using Infrared (IR) Spectroscopy, while objectively comparing its utility against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Core Analytical Challenge
The primary difficulty in IR analysis of this molecule is the spectral overlap between the hydroxyl (-OH) and amine (-NH) stretching vibrations. A standard "match-the-picture" approach will fail; analysts must look for specific band morphologies and fingerprint markers.
Theoretical IR Fingerprint & Peak Assignment
Unlike simple alkanes, this molecule exhibits a dynamic hydrogen-bonding network. The following assignments are derived from first-principles vibrational spectroscopy of cyclohexyl-amines and primary alcohols.
A. The High-Frequency Region (4000 – 2500 cm⁻¹)
This is the diagnostic zone for functional group confirmation.
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Morphology & Diagnostic Value |
| Primary Alcohol (-OH) | O-H Stretch | 3200 – 3400 | Strong, Broad. This dominates the region. The shape is rounded due to intermolecular H-bonding. |
| Secondary Amine (-NH) | N-H Stretch | 3310 – 3350 | Weak, Sharp. Often appears as a distinct "spike" or shoulder riding on the broad OH band. Crucial: Only one band appears (unlike primary amines which show two).[1][2][3] |
| N-Methyl Group | C-H Stretch (asym) | 2780 – 2820 | Medium, Sharp. Known as Bohlmann bands . These appear if the C-H bond is antiperiplanar to the Nitrogen lone pair. Diagnostic for N-alkyl groups. |
| Cyclohexane Ring | C-H Stretch (sym/asym) | 2850 – 2930 | Strong, Multi-peak. Typical aliphatic envelope. |
B. The Fingerprint Region (1500 – 600 cm⁻¹)
This region confirms the skeletal connectivity and distinguishes the product from starting materials (e.g., esters or ketones).
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Morphology & Diagnostic Value |
| Primary Alcohol | C-O Stretch | 1050 – 1070 | Strong. A definitive marker for the |
| Aliphatic Amine | C-N Stretch | 1100 – 1150 | Medium. Often obscured by the C-O band but adds width to the region. |
| N-H Wag | N-H Out-of-plane | ~700 – 900 | Broad, Medium. Confirms the presence of the amine. |
| Absence of Carbonyl | C=O[1] Stretch | 1700 – 1750 | SILENT. The absence of this peak is the primary validation of successful reduction from precursor esters or ketones. |
Comparative Analysis: IR vs. NMR vs. MS
While IR is excellent for rapid functional group verification, it cannot stand alone for stereochemical assignment (cis vs trans).
Performance Matrix
| Feature | IR Spectroscopy | ¹H NMR (500 MHz) | LC-MS (ESI) |
| Throughput | High (< 2 mins) | Medium (10-20 mins) | High (2-5 mins) |
| Sample State | Solid/Oil (Neat) | Solution ( | Solution |
| Stereochemistry | Low (Subtle H-bond shifts) | High (Coupling constants | None |
| Purity Quant. | Low (Qualitative) | High (Integration) | Medium (UV/TIC) |
| Key Blindspot | Cannot easily distinguish cis/trans isomers. | Requires deuterated solvents. | Cannot distinguish isomers; ionization suppression. |
Decision Logic for Researchers
-
Use IR for: In-process control (IPC) to monitor the disappearance of the carbonyl peak (~1730 cm⁻¹) during reduction.
-
Use NMR for: Final lot release to confirm the trans-configuration (typically
~2.4 ppm for N-Me, with specific splitting patterns).
Visualized Workflows
Diagram 1: Analytical Logic Tree for Product Verification
This logic tree guides the analyst through the spectral interpretation process.
Caption: Decision logic for validating this compound synthesis using IR markers.
Diagram 2: Synthesis & Characterization Workflow
The placement of IR within the broader drug development pipeline.
Caption: Integration of IR spectroscopy as a gatekeeper in the synthesis workflow.
Detailed Experimental Protocol
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is superior to KBr pellets for this compound due to its potential hygroscopicity and oily/waxy nature.
Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond/ZnSe ATR crystal.
Step-by-Step Procedure:
-
Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric
(2350 cm⁻¹) and contributions. -
Sample Loading:
-
If Liquid/Oil: Place 1 drop (~10 µL) directly on the crystal center.
-
If Solid: Place ~5 mg of sample on the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N).
-
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹
-
Resolution: 4 cm⁻¹[4]
-
Scans: 16 or 32 (sufficient for identification).
-
-
Post-Processing: Apply Automatic Baseline Correction. Do not smooth excessively, as this may obscure the sharp N-H shoulder on the O-H band.
-
Cleaning: Immediately clean the crystal with methanol or ethanol. Amines can adhere to ZnSe crystals; ensure no residue remains.
Troubleshooting Common Issues
-
Broad "Blob" at 3000-3500 cm⁻¹: Sample is likely wet. The amine and alcohol groups are hygroscopic. Dry the sample under high vacuum (< 5 mbar) at 40°C for 2 hours and re-run.
-
Missing N-H Peak: If the O-H band is too intense (thick sample), it swamps the N-H signal. Use a thinner film or less pressure.
-
Unexpected Peak at 1650 cm⁻¹: This is likely the Amine Bending mode, but can be confused with a residual amide or moisture. If it is broad, it is water; if sharp/medium, it is the amine.
References
-
National Institute of Standards and Technology (NIST). Cyclohexanemethanol IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
- Note: Used as a baseline for the cyclohexylmethanol substructure.
-
Specac Ltd. Interpreting Infrared Spectra: Amines and Alcohols. Specac Application Notes. Retrieved from [Link]
- Source for N-H vs O-H band morphology differenti
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry & Biochemistry.[5] Retrieved from [Link]
- Authoritative grounding for secondary amine spectral fe
-
UCLA Chemistry. Table of Characteristic IR Absorptions. WebSpectra. Retrieved from [Link]
- Reference for specific frequency ranges of aliph
-
PubChem. Compound Summary for this compound (CAS 400898-77-3). National Center for Biotechnology Information. Retrieved from [Link]
- Verification of chemical structure and physical properties.
Optimization of Gas Chromatography (GC) Retention Times for [4-(Methylamino)cyclohexyl]methanol
Executive Summary
[4-(Methylamino)cyclohexyl]methanol (CAS: 400898-77-3) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Oclacitinib). The stereochemical purity of this compound—specifically the ratio of trans (active/desired) to cis (impurity) isomers—is a Critical Quality Attribute (CQA).
This guide provides a scientifically grounded approach to separating and identifying these isomers. Unlike simple solvent analysis, the dual polarity of the amine and alcohol groups requires specific method optimization to prevent peak tailing and ensure accurate integration.
Part 1: Chemical Context & Separation Logic
The Stereochemical Challenge
The cyclohexane ring adopts a chair conformation.
-
Trans-isomer: The bulky groups (hydroxymethyl and methylamino) prefer the diequatorial orientation, which is generally thermodynamically more stable and has a more linear, "flatter" shape.
-
Cis-isomer: One group is axial and the other equatorial, creating a more bent structure with different boiling point and polarity characteristics.
Elution Order Hypothesis (Non-Polar Columns)
Based on authoritative data for the structural analogue (4-methylcyclohexyl)methanol , the elution order on non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane) is governed by boiling point and molecular compactness.
| Isomer | Conformation | Predicted Elution (Non-Polar) | Rationale |
| Trans | Diequatorial (e,e) | Elutes First | More compact effective radius; often lower boiling point in 1,4-disubstituted cyclohexanes due to symmetry. |
| Cis | Axial-Equatorial (a,e) | Elutes Second | Higher dipole moment; stronger interaction with stationary phase; slightly higher boiling point. |
Critical Note: This elution order is system-dependent. The protocol below includes a Self-Validating step to confirm identity using a reference standard.
Part 2: Experimental Protocols
Method A: Direct Injection (Rapid Screening)
Best for: Quick purity checks of raw materials where high precision is not critical.
System Suitability:
-
Column: Agilent DB-5ms UI (Ultra Inert) or equivalent.
-
Dimensions: 30 m × 0.25 mm × 0.25 µm.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split (20:1), 250°C. Glass wool liner must be deactivated to prevent amine adsorption.
Temperature Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 25°C/min to 280°C (Hold 3 min)
Expected Retention Times (Approximate):
-
Trans-isomer: ~11.5 - 12.0 min
-
Cis-isomer: ~12.2 - 12.8 min
Method B: Derivatization (Quantitative Standard)
Best for: Final product release, impurity profiling, and resolving difficult isomers.
The polar -OH and -NH groups cause peak tailing on standard columns. Silylation caps these groups, improving volatility and peak symmetry.
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Solvent: Anhydrous Pyridine or Acetonitrile.
Step-by-Step Protocol:
-
Weigh: 10 mg of sample into a 1.5 mL GC vial.
-
Dissolve: Add 500 µL of Anhydrous Pyridine.
-
Derivatize: Add 200 µL of BSTFA + 1% TMCS.
-
Incubate: Cap and heat at 60°C for 30 minutes.
-
Dilute: (Optional) Dilute with Ethyl Acetate if signal is too high.
-
Inject: 1 µL Split (50:1).
Visualizing the Workflow:
Caption: Workflow for silylation derivatization to enhance peak shape and resolution.
Part 3: Comparative Performance Guide
This table compares the expected performance of different stationary phases for this specific amino-alcohol.
| Feature | DB-1 / HP-1 (100% Dimethylpolysiloxane) | DB-5ms / HP-5 (5% Phenyl) | DB-WAX (PEG) |
| Selectivity | Boiling Point driven. | Slight polarity selectivity. Recommended. | Polarity driven. |
| Peak Shape (Underivatized) | Poor (Tailing). | Fair (Requires Ultra Inert).[1] | Good (Deactivated). |
| Isomer Resolution | Moderate. | High. | High, but elution order may reverse. |
| Thermal Stability | High (320°C+). | High (320°C+). | Lower (250°C max). |
| Elution Order | Trans < Cis | Trans < Cis | Cis < Trans (Likely reversal) |
Part 4: Self-Validating Identification System
Since retention times drift with column age and flow rates, you must validate the peak identity using this logic flow.
Caption: Decision tree for confirming isomer identity using a reference standard spiking technique.
Troubleshooting Common Issues
-
Peak Tailing: Indicates active sites in the liner or column. Solution: Replace liner with a deactivated wool liner; trim 10cm from the column head.
-
Ghost Peaks: Indicates injector contamination or carryover. Solution: Run a solvent blank; increase final bake-out temperature.
-
Retention Time Shift: Check for leaks at the inlet ferrule (common after thermal cycling).
References
-
Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20760612, this compound. Retrieved from [Link]
-
Analogue Elution Order: Foreman, W. T., & Rose, D. L. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS. Chemosphere, 131, 217–224. Retrieved from [Link]
-
GC Theory: Phenomenex. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
